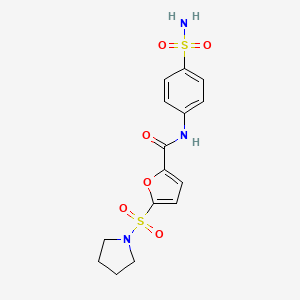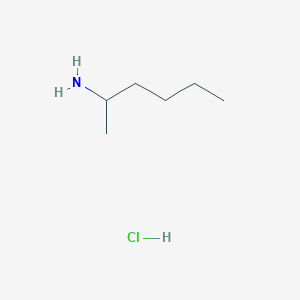
1-Methyl-pentylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-pentylamine hydrochloride is a synthetic compound belonging to the class of amines. It is commonly used in research due to its potential biological activity and diverse applications. This compound has been of interest in various scientific fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
1-Methyl-pentylamine hydrochloride, also known as N-Methylpentylamine, is a type of amine . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The primary targets of amines are usually the receptors or enzymes in the body that can interact with nitrogen atoms .
Mode of Action
Amines, including this compound, can engage in hydrogen bonding due to the presence of a nitrogen atom This allows them to interact with various biological targets in the body
Biochemical Pathways
Amines in general are involved in a wide range of biochemical processes, including neurotransmission and regulation of ph .
Pharmacokinetics
Amines are generally known to be quite soluble in water , which could influence their absorption and distribution in the body.
Result of Action
Amines can have various effects on the body depending on their specific structure and the receptors they interact with .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of amines. For example, the ability of amines to engage in hydrogen bonding can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
1-Methyl-pentylamine hydrochloride, as an amine, can engage in hydrogen bonding . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can form hydrogen bonds with water molecules, making it quite soluble in water
Metabolic Pathways
It is likely that this compound, as an amine, is involved in amine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Methyl-pentylamine hydrochloride typically involves the use of 5-methyl-2-hexanone as a raw material. The process includes several steps, such as the addition of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-pentylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted amines .
Scientific Research Applications
1-Methyl-pentylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activity and effects on living organisms.
Medicine: It is investigated for its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methyl-pentylamine hydrochloride include other amines such as methylamine, ethylamine, and propylamine. These compounds share similar chemical structures and properties but may differ in their specific applications and effects .
Uniqueness
This compound is unique due to its specific chemical structure and potential biological activity. Its distinct properties make it suitable for various research and industrial applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
hexan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-4-5-6(2)7;/h6H,3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEGVJUBNYLFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2824055.png)
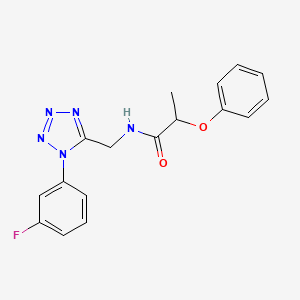
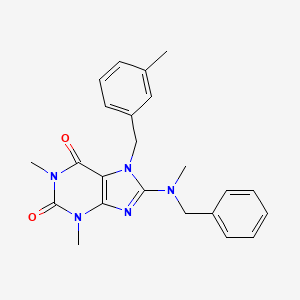
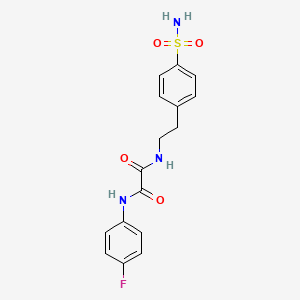
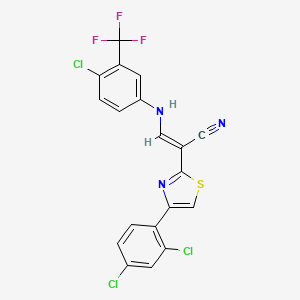
![6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2824064.png)
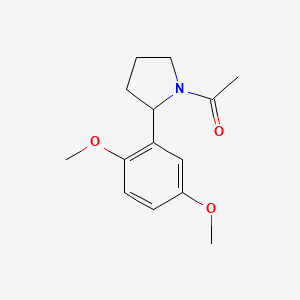
![2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2824067.png)
![N-(2,6-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824068.png)
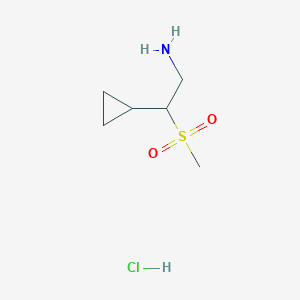
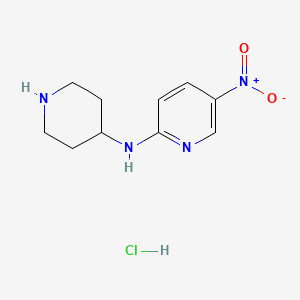
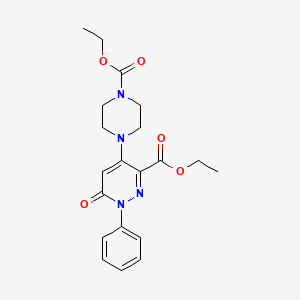
![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2824073.png)
